molecular formula C12H9BrINO2 B13666571 Ethyl 7-bromo-3-iodoquinoline-2-carboxylate

Ethyl 7-bromo-3-iodoquinoline-2-carboxylate

Cat. No.: B13666571
M. Wt: 406.01 g/mol
InChI Key: QTUPTWJCTXJECA-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-3-iodoquinoline-2-carboxylate is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-bromo-3-iodoquinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and iodination of quinoline derivatives. The reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-bromo-3-iodoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or organometallic compounds can be used.

    Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate, while reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts are often employed in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 7-bromo-3-iodoquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-3-iodoquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Ethyl 7-bromo-3-iodoquinoline-2-carboxylate can be compared with other quinoline derivatives, such as:

  • Ethyl 7-bromo-4-hydroxy-3-quinolinecarboxylate
  • Ethyl 7-bromo-1H-indole-2-carboxylate

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The presence of both bromine and iodine atoms in this compound makes it unique and potentially more versatile in synthetic applications.

Properties

Molecular Formula

C12H9BrINO2

Molecular Weight

406.01 g/mol

IUPAC Name

ethyl 7-bromo-3-iodoquinoline-2-carboxylate

InChI

InChI=1S/C12H9BrINO2/c1-2-17-12(16)11-9(14)5-7-3-4-8(13)6-10(7)15-11/h3-6H,2H2,1H3

InChI Key

QTUPTWJCTXJECA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)I

Origin of Product

United States

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